Product packaging for 9-(Methylamino)acridine(Cat. No.:CAS No. 22739-29-3)

9-(Methylamino)acridine

Cat. No.: B11770969
CAS No.: 22739-29-3
M. Wt: 208.26 g/mol
InChI Key: BSDDSRKVZZVVQX-UHFFFAOYSA-N
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Description

Historical Context of Acridine (B1665455) Derivatives in Research

The journey of acridine derivatives in scientific research began in 1870 when Carl Gräbe and Heinrich Caro first isolated acridine from coal tar. wikipedia.org Initially, these compounds were utilized as dyes due to their vibrant colors. wikipedia.org However, their therapeutic potential was soon recognized. In the early 20th century, compounds like proflavine (B1679165) and acriflavine (B1215748) were used as antibacterial agents. humanjournals.comub.edu The mid-20th century saw the development of quinacrine (B1676205) as an antimalarial drug, which became crucial during World War II. humanjournals.comoup.com

The discovery that acridines could interact with nucleic acids marked a significant turning point in their research trajectory. ub.edu This led to the exploration of their potential as anticancer agents. Amsacrine, a 9-anilinoacridine (B1211779) derivative, emerged as a notable anticancer drug, particularly for treating acute leukemia. encyclopedia.pubnih.gov Another significant milestone was the development of Ledakrin, an antitumor agent. encyclopedia.pubucsf.edu The understanding of their mechanism of action, primarily as DNA intercalators and topoisomerase inhibitors, has fueled ongoing research into designing novel acridine-based therapeutic agents. oup.comjscimedcentral.com

Significance of 9-Substituted Acridines in Intermolecular Interactions

The substitution at the 9-position of the acridine ring is a critical determinant of the molecule's biological activity and its interactions with biomolecules. The planar nature of the acridine ring allows it to insert itself between the base pairs of DNA, a process known as intercalation. ontosight.aiscialert.net This interaction distorts the DNA structure, thereby interfering with processes like DNA replication and transcription, which is a key mechanism for their anticancer effects. jscimedcentral.commdpi.com

The nature of the substituent at the 9-position significantly influences the binding affinity and specificity of the acridine derivative to DNA. For instance, the introduction of an amino group at the 9-position, as in 9-aminoacridine (B1665356), enhances its ability to act as a DNA intercalator. ucsf.edunih.gov Further modifications to this amino group, such as the addition of a methyl group to form 9-(methylamino)acridine, can fine-tune these interactions. The side chains at the 9-position can also interact with the grooves of the DNA helix, further stabilizing the drug-DNA complex. nih.gov

Beyond DNA intercalation, 9-substituted acridines are known to inhibit enzymes that are crucial for maintaining DNA topology, such as topoisomerase I and II. ucsf.edudntb.gov.ua By stabilizing the complex between topoisomerase and DNA, these compounds lead to DNA strand breaks and ultimately cell death. jscimedcentral.com The specific interactions between the 9-substituent and the enzyme-DNA complex are vital for this inhibitory activity.

Academic Research Landscape of this compound and its Congeners

The academic research surrounding this compound and its related compounds is extensive and continues to evolve. A significant portion of this research focuses on synthesizing novel derivatives and evaluating their therapeutic potential, particularly as anticancer agents. ucsf.edumdpi.com Studies have explored the structure-activity relationships of 9-aminoacridine derivatives, investigating how different substituents on the acridine ring and the amino group affect their biological activity. nih.govceon.rs

For example, research has been conducted on the synthesis of 9-aminoacridine derivatives as potential agents for treating Alzheimer's disease by inhibiting cholinesterases. nih.gov Other studies have focused on developing 9-aminoacridines as antimalarial agents, particularly against drug-resistant strains of Plasmodium falciparum. ucsf.edu The antibacterial properties of these compounds are also an active area of investigation, with a need for new agents to combat rising antibiotic resistance. researchgate.net

The ability of acridine derivatives to interact with DNA has also led to their use as fluorescent probes for detecting and studying nucleic acids. ucsf.edu Furthermore, the potential of these compounds to act as photosensitizers in photodynamic therapy is being explored. encyclopedia.pub The research landscape is characterized by a multidisciplinary approach, combining synthetic chemistry, molecular modeling, and various biological assays to design and evaluate new this compound congeners with improved efficacy and selectivity. nih.govmdpi.com

Interactive Data Table: Research on 9-Aminoacridine Derivatives

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2 B11770969 9-(Methylamino)acridine CAS No. 22739-29-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22739-29-3

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

N-methylacridin-9-amine

InChI

InChI=1S/C14H12N2/c1-15-14-10-6-2-4-8-12(10)16-13-9-5-3-7-11(13)14/h2-9H,1H3,(H,15,16)

InChI Key

BSDDSRKVZZVVQX-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C=CC=CC2=NC3=CC=CC=C31

Origin of Product

United States

Advanced Spectroscopic Characterization and Photophysical Investigations

Spectroscopic Probing of Molecular Structure and Conformation

Spectroscopic techniques are indispensable for elucidating the structural and conformational aspects of 9-(Methylamino)acridine and its complexes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. When this compound interacts with macromolecules like DNA, changes in the NMR chemical shifts of both the ligand and the macromolecule can provide precise information about the binding site and the geometry of the complex.

Studies on related acridine (B1665455) derivatives complexed with DNA have demonstrated the utility of 2-D NMR techniques. For instance, in a study of a bifunctional platinum-acridine conjugate, 2-D NMR unequivocally showed that the acridine chromophores bisintercalate into the 5'-TA/TA base pair steps of an octamer, with the linker residing in the minor groove. The paramagnetically shifted resonances observed in NMR studies of oxoiron(IV) complexes with pyridine-containing ligands highlight the sensitivity of this technique to the electronic structure and geometry of paramagnetic complexes. The coordination of metal ions to ligands containing pyridine rings, similar in structure to acridine, results in noticeable shifts in the ¹H, ¹³C, and ¹⁵N NMR spectra, providing insights into the metal-ligand bonding.

The table below illustrates typical proton NMR chemical shifts for a related compound, 9-methylacridine, which provides a reference for understanding the spectral features of the acridine core.

Table 1: ¹H NMR Chemical Shifts for 9-methylacridine in CDCl₃. Data sourced from ChemicalBook.

UV-Visible absorption spectroscopy is a fundamental technique for studying the binding of small molecules to macromolecules. The interaction of this compound with targets such as DNA typically leads to changes in the absorption spectrum, such as hypochromism (a decrease in molar absorptivity) and bathochromism (a red shift in the

Photochemical Reactivity and Application as Photoremovable Protecting Groups

Photoremovable protecting groups (PPGs), also known as photocleavable or photosensitive protecting groups, are chemical moieties that can be attached to a molecule to mask its reactivity and then removed with high spatiotemporal precision using light. wikipedia.orgmdpi.com This on-demand activation is valuable in chemical synthesis and biology, enabling researchers to control reactions and release bioactive molecules at specific sites and times. mdpi.com The acridine framework, known for its distinct photophysical properties, has been explored for the development of fluorescent PPGs.

Research into acridine derivatives has demonstrated their potential as effective photolabile protecting groups. For instance, a series of carboxylic acids and amino acids have been successfully protected as fluorescent ester conjugates by coupling them with acridine-9-methanol. nih.gov The photolysis of these (acridin-9-ylmethyl)ester conjugates, when irradiated with UV light at wavelengths above 360 nm, resulted in the efficient release of the corresponding carboxylic acids in high chemical yields. nih.gov This process highlights the utility of the acridine core in designing PPGs that can be cleaved under specific light conditions.

The photophysical characteristics of these acridine-based PPGs are noteworthy. The emission properties of the ester conjugates and the parent 9-methylacridine molecule are highly sensitive to the polarity, hydrogen-bonding capability, and pH of their environment. nih.gov This environmental sensitivity can be a valuable feature, allowing for simultaneous monitoring of the local environment while the PPG is in place. While direct studies on this compound as a PPG are not extensively detailed, its structural similarity to other 9-substituted acridines suggests its potential for such applications. The methylamino group at the 9-position could serve as an attachment point for protecting various functional groups, leveraging the inherent photochemical reactivity of the acridine nucleus for a controlled release.

Table 1: Photolysis of Acridine-Derived Ester Conjugates
Protected Molecule TypeProtecting Group MoietyIrradiation ConditionOutcomeReference
Carboxylic Acids(Acridin-9-ylmethyl)esterUV light (>360 nm)Corresponding carboxylic acid released in high chemical yield nih.gov
Amino Acids(Acridin-9-ylmethyl)esterUV light (>360 nm)Corresponding amino acid released in high chemical yield nih.gov

Electrogenerated Chemiluminescence and Related Photophysical Properties

Electrogenerated chemiluminescence (ECL) is a phenomenon where light is produced from high-energy electron-transfer reactions between species generated at an electrode surface. acs.orgusm.edu This process has become a powerful analytical technique due to its high sensitivity and control, with applications in immunoassays, DNA-probe assays, and chemical sensing. acs.orgnih.gov The fundamental mechanism of ECL allows for the temporal and spatial control of the light-emitting reaction by simply changing the electrode potential. acs.org

Acridine derivatives have been identified as effective compounds in ECL systems, primarily owing to the favorable photophysical properties of the acridine core. For example, Acridine Orange (3,6-Bis(dimethylamino)acridine) has been successfully employed as a coreactant in an efficient anodic ECL system with tris(2,2′-bipyridine)ruthenium(II) (Ru(bpy)₃²⁺). rsc.org This system, operating in a neutral medium, demonstrated a higher ECL intensity than the classic Ru(bpy)₃²⁺–oxalate system, showcasing the potential of acridine-based molecules to enhance ECL signals. rsc.org

Other research has explored different acridan-based compounds for ECL applications. A notable example is a 9-(phenylthiophosphoryloxymethylidene)-10-methylacridan disodium salt, which was used to generate ECL in the presence of hydrogen peroxide or dissolved molecular oxygen. usm.edu The inherent fluorescence of the acridine ring system is central to its function in these light-emitting processes. Although specific ECL studies focusing on this compound are not detailed in the available literature, its structure is analogous to other acridine compounds that have proven to be effective in ECL. The combination of the electrochemically active acridine nucleus and the electron-donating methylamino substituent suggests that this compound could possess suitable electrochemical and photophysical properties to function as either a primary luminophore or a coreactant in various ECL systems.

Table 2: Examples of Acridine Derivatives in ECL Systems
Acridine DerivativeRole in ECL SystemKey FindingReference
Acridine Orange (3,6-Bis(dimethylamino)acridine)Coreactant with Ru(bpy)₃²⁺Displayed higher ECL intensity than the classic oxalate coreactant system. rsc.org
9-(phenylthiophosphoryloxymethylidene)-10-methylacridan disodium saltLuminophoreGenerated ECL in the presence of H₂O₂ or dissolved O₂. usm.edu

Theoretical and Computational Investigations of 9 Methylamino Acridine Interactions

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 9-(Methylamino)acridine at an electronic level. These methods elucidate the distribution of electrons, molecular orbital energies, and the relative stability of different chemical forms, which are critical determinants of the molecule's reactivity and interaction capabilities.

Density Functional Theory (DFT) is a robust computational method widely employed to investigate the electronic properties of acridine (B1665455) derivatives. swinburne.edu.au DFT calculations are used to determine optimized molecular geometries, electronic charge distributions, and the energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a crucial parameter, as it relates to the molecule's electronic stability and reactivity. researchgate.net

Studies on related 9-anilinoacridine (B1211779) derivatives have utilized DFT to correlate calculated molecular descriptors with biological activity. dntb.gov.ua For instance, full geometry optimizations using the DMol3 program with a DNP basis set have been performed to identify the most stable conformations and relate them to their anticancer properties. dntb.gov.ua Such analyses provide a theoretical foundation for understanding structure-activity relationships (SAR) within this class of compounds. researchgate.net

Table 1: Representative DFT-Calculated Properties for Acridine Derivatives Note: Data is generalized from studies on various 9-aminoacridine (B1665356) derivatives, as specific values for this compound are not detailed in the provided sources.

PropertySignificanceTypical Computational Approach
HOMO Energy Relates to the ability to donate electrons; involved in charge-transfer interactions.B3LYP/6-31G(d)
LUMO Energy Relates to the ability to accept electrons; indicates electronic stability. researchgate.netB3LYP/6-31G(d)
HOMO-LUMO Gap Correlates with chemical reactivity and kinetic stability.B3LYP/6-31G(d)
Mulliken Charges Describes the partial atomic charges and electrostatic potential of the molecule. researchgate.netMP2
Dipole Moment Indicates the overall polarity of the molecule, influencing solubility and binding. researchgate.netMP2

The biological activity of 9-aminoacridine derivatives is often linked to their ability to exist in different tautomeric forms, primarily the amino and imino forms. researchgate.net Computational studies are essential for predicting the relative stability of these tautomers. Theoretical calculations have shown that for some substituted acridin-9-amines, the imino tautomer is more stable in the ground electronic state, while the amino form may be preferred in the excited state. researchgate.netnih.gov This tautomeric equilibrium can be influenced by solvent polarity and the molecule's ability to engage in specific interactions. researchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations offer a window into the time-dependent behavior of molecules, capturing their conformational dynamics and interactions with their environment. These simulations are particularly valuable for studying how flexible ligands like this compound interact with large, dynamic biomolecules.

MD simulations have been extensively used to study the complexes formed between 9-aminoacridine derivatives and biomolecules, most notably DNA and topoisomerase enzymes. nih.govnih.govnih.gov These simulations provide detailed information on the stability of the ligand-biomolecule complex, the specific intermolecular interactions that maintain binding, and the conformational changes induced in both the ligand and the receptor upon complex formation.

For example, MD simulations of 9-aminoacridine intercalated into DNA have been used to analyze the physical basis for the neighbor-exclusion principle, which dictates that intercalation typically occurs at every other base-pair site. nih.govnih.gov Furthermore, simulations of acridine derivatives bound to the topoisomerase II-DNA cleavage complex have been performed for up to 200 nanoseconds to assess the stability of the ternary complex. nih.gov Such studies reveal key interactions, such as π–π stacking with DNA bases and hydrogen bonds with amino acid residues in the enzyme's active site, that stabilize the complex. nih.gov The root mean square deviation (RMSD) and radius of gyration (Rg) are often analyzed to assess the structural stability and compactness of the complex over the simulation time. juniperpublishers.com

Computational Docking Studies of Macromolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a macromolecular target. It is a cornerstone of structure-based drug design, providing valuable insights into the binding modes and affinities of potential inhibitors. Docking studies have been widely applied to 9-aminoacridine derivatives to explore their interactions with various biological targets. nih.govnih.gov

These studies have successfully predicted the intercalative binding of acridine derivatives into the DNA duplex and their interaction with the active sites of enzymes like topoisomerase I and II. nih.govjscimedcentral.commdpi.com Docking simulations can identify key non-bonded interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues of the protein target. nih.govmdpi.com For instance, docking of novel 3,9-disubstituted acridines into the human topoisomerase I-DNA complex (PDB ID: 1T8I) suggested an intricate network of interactions within the catalytic cavity, which could explain their inhibitory activity. mdpi.com Similarly, docking studies against malarial plasmepsin enzymes have been used to analyze binding energies and interactions of 9-aminoacridines, identifying key binding interactions with residues like Val76, Asp32, and Asp215. researchgate.net

The results from these studies are often presented in terms of a scoring function, such as a Glide score or binding energy (ΔG), which estimates the binding affinity. nih.govjscimedcentral.com

Table 2: Summary of Molecular Docking Studies on 9-Aminoacridine Derivatives

Derivative ClassMacromolecular TargetPDB IDDocking SoftwarePredicted Binding Energy/ScoreKey Interacting Residues/Features
Novel 9-aminoacridines Plasmepsins I and II3QS1, 2IGYAutoDock VinaNot specifiedInteractions with Val76, Thr218, Asp215, and Asp32 in Plasmepsin I. researchgate.net
Acridine hybrid derivatives Human Topoisomerase IIB-DNA4G0UMOE, DesmondΔG = -49.6 ± 4 kcal/molπ–π stacking with DNA bases (DT9, DG13); H-bonds with DG13, DC14; van der Waals interactions with Gln778, Met782, Pro819. nih.gov
3,9-disubstituted acridines Human Topoisomerase I-DNA1T8IAutoDock 4.2Not specifiedInteractions with ARG364, ASP533, THR718, HIS632, LYS532. nih.govmdpi.com
Heterocyclic 9-anilinoacridines Human Topoisomerase IIα1ZXMSchrödinger SuiteGlide Score: -5.58 to -7.78Strong hydrogen bonding and hydrophobic interactions within the active site. jscimedcentral.com

Protein-Ligand Docking (e.g., Topoisomerases)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. For acridine derivatives, a primary target of interest is topoisomerase II (topo II), an essential enzyme involved in managing DNA topology during replication and transcription. ijper.org 9-Aminoacridine derivatives are known to inhibit topoisomerase II by intercalating into the DNA and stabilizing the "ternary complex," which consists of the DNA, the intercalated compound, and the enzyme. ijper.org

Docking studies on 9-anilinoacridine analogues targeting the ATP-binding domain of human topoisomerase IIα (PDB ID: 1ZXM) have been performed to understand their inhibitory potential. ijper.orgacs.org These simulations help in rationalizing the ligand-protein interactions in detail. acs.org The binding affinity of designed compounds is often evaluated based on parameters like the docking score and GLIDE score. ijper.org

Studies reveal that these compounds fit well into the enzyme's binding cavity, forming crucial interactions with key amino acid residues. Common interactions include strong hydrogen bonds and hydrophobic interactions. ijper.org For instance, docking analyses of acridine–thiosemicarbazone derivatives with the DNA–Topo IIα complex have shown that hydrophobic interactions with nucleotide bases, such as guanine (B1146940), are essential for binding. mdpi.com Polar interactions with amino acid residues like Serine 464, Aspartic acid 463, and Arginine 487 have also been identified as important for the activity of inhibitors like amsacrine. mdpi.com The presence of specific substituents on the acridine scaffold can significantly influence these interactions, leading to variations in inhibitory potency. ijper.org

Table 1: Representative Docking Scores and Interacting Residues of Acridine Derivatives with Topoisomerase IIα.
Compound TypeDocking Score (Example Range)Key Interacting ResiduesTypes of InteractionsReference
Oxazine substituted 9-anilinoacridines-5.7 to -8.06 (Glide Score)Not specifiedHydrogen bonding, Hydrophobic interactions ijper.org
Acridine–thiosemicarbazone derivativesNot specifiedSer464, Asp463, Arg487 (Enzyme); G13 (DNA)Polar interactions, Hydrophobic interactions mdpi.com
Amsacrine (Control)Not specifiedSer464, Asp463, Arg487Polar interactions mdpi.com

DNA-Ligand Docking for Intercalation Site Prediction

The primary mechanism by which many acridine derivatives exert their biological effects is through intercalation into the DNA double helix. mdpi.com This process involves the insertion of the planar acridine ring system between adjacent base pairs of DNA. mdpi.com Computational docking simulations are instrumental in predicting the preferred intercalation sites and understanding the forces that stabilize the DNA-ligand complex.

X-ray crystallography and molecular modeling studies of various 9-aminoacridine derivatives have provided detailed structural insights into their binding with DNA. acs.orgnih.gov These studies show that the acridine moiety typically intercalates between CpG (cytosine-guanine) dinucleotide steps. acs.orgnih.gov The side chains attached at the 9-position often lie in either the major or minor groove of the DNA helix, forming specific interactions that contribute to binding affinity and sequence selectivity. acs.orgnih.gov

For example, the structure of 9-amino-[N-(2-dimethylamino)ethyl]acridine-4-carboxamide bound to a DNA hexanucleotide revealed that its side chain lies in the major groove, with the protonated dimethylamino group forming hydrogen bonds with the N7 and O6 atoms of a guanine base. acs.org In other cases, such as with 1-[2-(acridin-9-ylamino)ethyl]-1,3-dimethylthiourea (ACRAMTU), intercalation can occur from the minor groove into 5′-GA/TC base steps. nih.gov The intercalation process perturbs the local DNA structure, causing an unwinding of the helix at the binding site. acs.orgnih.gov The stability of the complex is maintained by a combination of van der Waals forces between the acridine ring and the DNA bases, and electrostatic interactions with the phosphate (B84403) backbone. mdpi.com

Table 2: Summary of DNA Intercalation Findings for Acridine Derivatives.
Acridine DerivativeDNA SequencePredicted Intercalation SiteKey InteractionsStructural Effect on DNAReference
9-amino-[N-(2-dimethylamino)ethyl]acridine-4-carboxamided(CGTACG)2CpG stepsSide chain in major groove; H-bonds with Guanine N7/O6Unwinding at intercalation site acs.orgnih.gov
1-[2-(acridin-9-ylamino)ethyl]-1,3-dimethylthiourea (ACRAMTU)d(GGAGCTCC)25′-GA/TC stepsPenetration from minor groove; Thiourea moiety in minor grooveNot specified nih.gov

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and QSAR modeling are computational approaches used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are valuable for predicting the activity of novel compounds and for understanding the structural features that are crucial for their biological effects. researchgate.net

For 9-anilinoacridine derivatives, QSAR analyses have been conducted to correlate their antitumor activity with various physicochemical and molecular descriptors. nih.govresearchgate.net A comparative QSAR analysis of 9-anilinoacridines' activity against L1210 leukemia showed the importance of electronic effects, specifically highlighting a preference for electron-releasing substituents. nih.gov This relationship was generally described by a negative coefficient with the Hammett sigma parameter (σ+). Interestingly, these models indicated a lack of hydrophobic interactions contributing to the activity from DNA binding to cellular systems. The presence of steric parameters in the QSAR models suggested that a protein receptor, likely topoisomerase, is involved in the mechanism of action. nih.gov

More recent studies using Density Functional Theory (DFT) have developed QSAR models for 9-anilinoacridine derivatives against human leukemic HL-60 cell lines. researchgate.net These models identified four key parameters—electrophilicity, hardness, surface area, and molar refractivity—that could effectively predict the anticancer activity. researchgate.net Similarly, cheminformatics analyses of novel 3,9-disubstituted acridines found a strong correlation between the lipophilicity of the derivatives and their ability to stabilize the DNA intercalation complex. mdpi.com However, for cytostatic activity, a significant correlation was found only with the charge density on the substituent at the 9-position of the acridine core. mdpi.com These studies underscore the power of QSAR in rational drug design, allowing for the efficient optimization of lead compounds. nih.gov

Table 3: Key Descriptors in QSAR Models for Acridine Derivatives.
Compound SeriesBiological ActivityImportant DescriptorsCorrelation/FindingReference
9-AnilinoacridinesAntitumor (L1210 leukemia)Hammett parameter (σ+), Steric termsActivity increases with electron-releasing groups; steric effects suggest protein interaction. nih.gov
9-AnilinoacridinesAnticancer (HL-60 cells)Electrophilicity, Hardness, Surface area, Molar refractivityA four-parameter model successfully predicts activity (r² = 0.91). researchgate.net
3,9-Disubstituted acridinesDNA intercalationLipophilicity (LogP)Strong positive correlation with the stability of the intercalation complex. mdpi.com
3,9-Disubstituted acridinesCytostatic activityCharge density (δ)Significant correlation with the charge on the substituent at position 9. mdpi.com

Mechanistic Insights into Dna and Nucleic Acid Interactions

Intercalative Binding Mechanisms with Double-Stranded DNA

The primary mode of interaction for 9-(Methylamino)acridine with double-stranded DNA is intercalation, where the planar acridine (B1665455) ring inserts itself between adjacent base pairs of the DNA double helix. This process is driven by a combination of forces, including van der Waals interactions and ionic bonds with the phosphate (B84403) backbone of the DNA. mdpi.com The intercalation of the acridine moiety leads to a distortion of the DNA structure, causing an unwinding of the double helix to accommodate the ligand.

Thermodynamics of DNA Intercalation (ΔG, ΔH, ΔS Contributions)

The binding of acridine derivatives to DNA is a thermodynamically favorable process, characterized by a negative Gibbs free energy (ΔG). Isothermal titration calorimetry studies on various N-substituted acridine-9-amines interacting with calf thymus DNA have revealed that the formation of these DNA-ligand complexes is predominantly an enthalpy-driven process. nih.gov

The thermodynamic parameters for the binding of these related acridine compounds fall within the following ranges:

Gibbs Free Energy (ΔG): -7.51 to -6.75 kcal·mol⁻¹

Enthalpy (ΔH): -11.58 to -3.83 kcal·mol⁻¹

Entropy (TΔS): -4.83 to 3.68 kcal·mol⁻¹ nih.gov

These values indicate that the formation of the complex is spontaneous and primarily driven by the favorable enthalpic contributions arising from the strong intercalative interactions. nih.gov The negative enthalpy change suggests the formation of strong, non-covalent bonds between the acridine derivative and the DNA base pairs. Enthalpy-entropy compensations are often observed in drug-DNA binding, where a favorable enthalpy change can be offset by an unfavorable entropy change, or vice versa. nih.govresearchgate.net However, for many acridine derivatives, the binding is strongly enthalpy-driven. nih.gov The insertion of a matched base during DNA synthesis in the presence of an acridine-platinum complex has been shown to increase the free energy of duplex dissociation, with the stabilization being enthalpic in origin. mdpi.com

Table 1: Thermodynamic Parameters for the Binding of N-Substituted Acridine-9-Amines to DNA

Thermodynamic Parameter Value Range
Gibbs Free Energy (ΔG) -7.51 to -6.75 kcal·mol⁻¹
Enthalpy (ΔH) -11.58 to -3.83 kcal·mol⁻¹
Entropy (TΔS) -4.83 to 3.68 kcal·mol⁻¹

Data sourced from studies on N-substituted acridine-9-amines. nih.gov

Kinetic Studies of DNA Dissociation and Association

The kinetics of the interaction between acridine derivatives and DNA, encompassing both the association and dissociation rates, are crucial for understanding their biological activity. Studies on the 9-aminoacridine-4-carboxamide (B19687) class of compounds, which are structurally related to this compound, have provided insights into these kinetic parameters. acs.org The investigation of DNA-drug interaction kinetics is considered a valuable tool in elucidating the mode of action of intercalating agents. acs.org

Kinetic studies of the interaction between acridine orange and DNA have also been conducted, highlighting the importance of these measurements in understanding the binding mechanism. nih.gov The rates of association and dissociation can be influenced by factors such as the structure of the acridine derivative and the specific DNA sequence being targeted.

Influence of Electrostatic Interactions on DNA Binding Affinity

Electrostatic interactions play a significant role in the binding of this compound to DNA. The positively charged acridine ring at physiological pH is attracted to the negatively charged phosphate backbone of the DNA. This electrostatic attraction contributes to the initial association of the molecule with the DNA duplex and helps to stabilize the intercalated complex.

The ionic strength of the surrounding medium can modulate the binding affinity. At low ionic strengths, competitive nonintercalative binding may occur, which can lead to an apparent lowering of the unwinding angle of the DNA. nih.gov As the ionic strength increases, these nonintercalative interactions are weakened, and the intercalative binding becomes more dominant, leading to a more constant unwinding angle of approximately 17 degrees for compounds like 9-aminoacridine (B1665356). nih.gov This suggests that at higher salt concentrations, the specific intercalative binding is favored over non-specific electrostatic interactions.

Neighbor Exclusion Principle in Acridine-DNA Intercalation

The binding of intercalators to DNA is often governed by the neighbor exclusion principle, which posits that a ligand can only bind at every other potential intercalation site. nih.gov This principle arises from the significant conformational changes that the DNA must undergo to accommodate an intercalating molecule, which sterically hinders the binding of another molecule to the adjacent sites.

Molecular mechanics and dynamics simulations on the intercalation of 9-aminoacridine into a DNA heptanucleotide have been used to analyze the physical basis of this principle. nih.gov These studies have shown that there is no inherent stereochemical preference that favors structures obeying the neighbor-exclusion principle. Instead, alternative explanations have been proposed, including vibrational entropy effects that favor the more flexible neighbor-exclusion models and polyelectrolyte effects related to the release of counterions upon binding. nih.gov The principle reflects a large negative cooperativity in the binding process. nih.gov

Sequence and Groove Selectivity in DNA Binding

While intercalation is the primary mode of binding, this compound and related compounds can exhibit a degree of sequence selectivity, preferentially binding to certain nucleotide sequences over others. This selectivity is influenced by the specific chemical features of both the acridine derivative and the DNA sequence.

Preference for GC-Rich vs. AT-Rich Sequences

Acridine derivatives have been shown to exhibit a preference for certain DNA sequences. Studies on 9-aminoacridine cisplatin (B142131) analogues have demonstrated a shift in DNA sequence selectivity away from runs of consecutive guanines towards single guanine (B1146940) bases. nih.gov In particular, a preference for 5'-GA and 5'-CG dinucleotides has been observed. nih.gov While these complexes caused extensive damage to telomeric DNA sequences, no extra preference for these sequences was found. nih.gov

The presence of GC-rich sequences is notable in the promoter regions of many genes. neb.com The ability of acridine derivatives to target these regions can have significant biological implications. The interaction with GC base pairs can be thermodynamically distinct from interactions with AT pairs, with GC binding sites often leading to a more negative binding enthalpy. nih.gov Free energy perturbation and molecular dynamics studies on 9-aminoacridine have been employed to calculate the free energy differences between complexes with different base pair sequences, generally reproducing the experimentally observed trends in binding preferences. nih.gov

Minor Groove vs. Major Groove Interactions

The specific binding preference of this compound for the minor versus the major groove of the DNA double helix is not extensively documented in dedicated studies. However, insights can be drawn from the broader class of 9-aminoacridine derivatives. For many intercalators, the initial interaction often involves binding to one of the grooves before insertion of the planar ring system between the base pairs. The selectivity for either the major or minor groove is largely dictated by the nature and bulk of the substituents on the acridine ring. For smaller, less complex substituents, the minor groove is often the initial binding site due to favorable electrostatic potential and steric accessibility.

X-ray Crystallographic Analysis of DNA-Drug Complexes

For example, the crystal structure of 9-amino-[N-(2-dimethylamino)propyl]acridine-4-carboxamide bound to the DNA hexamer d(CGTACG)₂ reveals the acridine moiety inserted into the CpG steps. nih.gov In this structure, the DNA helices stack to form continuous columns, with the central base pairs adopting a B-like DNA conformation. nih.gov The terminal guanine-cytosine base pairs are involved in more complex interactions, including the formation of base tetrads involving four DNA duplexes and the drug molecules. nih.gov Another study on 9-amino-(N-(2-dimethylamino)butyl)acridine-4-carboxamide complexed with d(CG(5Br)UACG)₂ also shows the acridine ring intercalated within the DNA duplex. pdbj.org These structures highlight that while the core intercalation is a conserved feature, the specific geometry and interactions can be influenced by the side chains and the DNA sequence. The alkyl linker of some derivatives has been observed to thread through the minor groove of the DNA.

These crystallographic analyses provide strong evidence that this compound would similarly intercalate its planar ring system between DNA base pairs, causing a local unwinding and lengthening of the DNA helix.

Interaction with Non-Canonical Nucleic Acid Structures

Beyond the canonical B-form DNA duplex, this compound and its analogs have been shown to interact with other nucleic acid conformations, which may contribute to their biological effects.

Binding to G-Quadruplex DNA Structures

Guanine-rich sequences in DNA can fold into four-stranded structures known as G-quadruplexes, which are implicated in the regulation of key cellular processes, including telomere maintenance and oncogene expression. Acridine derivatives have been identified as potent G-quadruplex binding ligands. nih.gov The planar aromatic surface of the acridine ring system is well-suited for π-π stacking interactions with the G-tetrads that form the core of the G-quadruplex structure. researchgate.net

Studies on various 9-aminoacridine derivatives have demonstrated their ability to bind to and stabilize G-quadruplex DNA. researchgate.net Competitive dialysis experiments have shown that certain acridine oligomers exhibit a clear affinity for DNA sequences that form G-quadruplexes. nih.gov While some acridine derivatives show high selectivity for G-quadruplex structures, others, particularly those with high affinity for duplex DNA, may exhibit less specificity. nih.gov The binding affinity and selectivity are influenced by the substituents on the acridine core, with protonable side chains potentially enhancing binding through electrostatic interactions. nih.gov

Acridine DerivativeTarget DNA StructureBinding Affinity (log K)
Acridine-9-carboxylic acidDuplex ds26-
2-(Acridine-9-carboxamide)acetic acidG-quadruplex (cmyc, 24bcl)4-6
Acridine OligomersG-quadruplexes4-6

This table presents representative data for acridine derivatives to illustrate their G-quadruplex binding properties.

Interactions with Single-Stranded Nucleic Acids

The interaction of aminoacridines is not limited to double-stranded DNA. These compounds can also bind to single-stranded nucleic acids, such as denatured DNA and RNA. The proposed model for this interaction involves the acridine cation lying between successive nucleotide bases on the same polynucleotide chain. This "modified intercalation" does not require an intact double helix for strong binding. This mode of binding is significant as it suggests that this compound could interfere with cellular processes involving single-stranded nucleic acid intermediates, such as DNA replication and transcription. Acridine orange, a related compound, is well-known for its differential fluorescence when bound to double-stranded versus single-stranded nucleic acids, highlighting the distinct nature of these interactions. researchgate.net

Electron Transfer and Oxidative Stress Contributions in DNA Interaction

The biological activity of acridine derivatives is not solely dependent on their physical intercalation into DNA. There is growing evidence that electron transfer (ET) reactions and the subsequent generation of oxidative stress play a significant role.

Role as Electron Donor or Acceptor in DNA Redox Processes

Acridine-based drugs that bind to DNA by intercalation can participate in ET reactions by either donating or accepting electrons from the DNA double helix. nih.gov This can disrupt the normal flow of electrons along the DNA, which is a continuous process in living cells. nih.gov The redox properties of the acridine derivative determine its role as an electron donor or acceptor.

For instance, amsacrine, a 9-anilinoacridine (B1211779) derivative, is thought to act as an electron donor in ET reactions with DNA. nih.govproquest.com Conversely, other acridine derivatives, such as N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), may function as electron acceptors. nih.govproquest.com The ability of this compound to participate in such redox processes would depend on its specific electrochemical potential. The anilinoacridines, in general, can undergo a two-electron oxidation to form quinone diimines, and their redox potentials are influenced by the electronic properties of their substituents. nih.gov Electron-donating substituents tend to facilitate this oxidation. nih.gov The formation of reactive intermediates and toxic oxy radicals through these electron transfer mechanisms is a proposed mode of action for the cytotoxic effects of some 9-anilinoacridines. nih.gov

CompoundProposed Role in DNA ET
AmsacrineElectron Donor
N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA)Electron Acceptor

This table provides examples of the dual roles acridine derivatives can play in DNA electron transfer processes.

Impact on DNA Integrity and Damage Pathways

The interaction of this compound and its related analogues with nucleic acids precipitates significant consequences for DNA integrity, primarily by inducing strand breaks and activating cellular DNA damage response pathways. The core mechanism behind this activity is the compound's function as a DNA topoisomerase inhibitor, a class of agents that disrupt the normal enzymatic cycle of topoisomerases, which are crucial for managing DNA topology during replication, transcription, and repair.

Induction of DNA Strand Breaks via Topoisomerase Inhibition

Acridine derivatives are recognized as potent "topoisomerase poisons". Rather than inhibiting the catalytic activity of the enzyme outright, they bind to the transient enzyme-DNA complex that forms during the DNA cleavage-re-ligation cycle. This interaction stabilizes the "cleavable complex," in which the DNA is cleaved and covalently linked to the topoisomerase enzyme. By preventing the subsequent re-ligation of the DNA strand, these compounds lead to an accumulation of protein-linked DNA breaks.

Specifically, analogues of this compound have been demonstrated to interfere with the function of both topoisomerase I and topoisomerase II. Inhibition of topoisomerase II is particularly detrimental, as this enzyme manages DNA tangles by creating transient double-strand breaks. The stabilization of the topoisomerase II-DNA complex by acridine compounds results in the persistence of these double-strand breaks, which are among the most severe forms of DNA damage. Research on various 9-aminoacridine analogues has established a direct correlation between the induction of DNA-protein cross-links (a marker of topoisomerase-mediated DNA breaks) and cytotoxicity.

The potency of these compounds in causing DNA damage varies with their specific chemical structure. A comparative study of several acridine analogues in L1210 leukemia cells quantified their ability to produce DNA-protein cross-links (DPC), a direct measure of stabilized topoisomerase-DNA complexes. The results demonstrated a clear relationship between the level of DPC induction and cell death, underscoring this as the primary pathway of cytotoxic action.

Acridine AnalogueRelative Potency in DPC Formation (at 1 µM)Relative Cytotoxicity
Compound C (NSC 140701)++++++++
m-AMSA+++++
Compound B (SN 16507)+++++
Compound A (NSC 343499)+++
9-Aminoacridine++

Data adapted from studies on 9-aminoacridine analogues. Potency is represented on a relative scale for illustrative purposes.

Activation of DNA Damage Response Pathways

The generation of DNA strand breaks inevitably triggers the cell's DNA Damage Response (DDR) pathways. These complex signaling networks are activated to arrest the cell cycle and initiate DNA repair. However, some studies indicate that certain aminoacridines can activate proteins like p53, a key regulator of the DDR, even without a detectable DNA damage response, suggesting more complex interactions with cellular signaling pathways. The primary mechanism, however, remains the induction of physical DNA breaks through topoisomerase poisoning, which serves as the initiating signal for these pathways. The ultimate fate of the cell—whether it successfully repairs the damage or undergoes programmed cell death (apoptosis)—depends on the extent of the DNA damage and the cell's capacity for repair.

The role of this compound as a DNA intercalator is fundamental to its impact on DNA integrity. The planar acridine ring structure inserts itself between the base pairs of the DNA double helix. This intercalation distorts the helical structure, which can interfere with the processes of transcription and replication and is a critical prerequisite for the effective poisoning of topoisomerase enzymes. By altering the DNA conformation, intercalation facilitates the trapping of the enzyme-DNA complex, thereby enhancing the formation of strand breaks.

Enzyme Inhibition Mechanisms and Molecular Targets

Inhibition of Topoisomerase Enzymes

Topoisomerases are vital enzymes that resolve topological challenges in DNA, such as supercoiling, knotting, and tangling, which arise during replication, transcription, and chromosome segregation. Acridine (B1665455) derivatives are well-documented inhibitors of these enzymes, functioning through distinct and potent mechanisms.

Acridine-based compounds can inhibit topoisomerase I, an enzyme that creates transient single-strand breaks in DNA to relax supercoiling. The primary mechanism of inhibition by some 9-aminoacridine (B1665356) derivatives involves binding to the DNA substrate rather than direct interaction with the enzyme itself. mdpi.com This binding alters the DNA conformation, which in turn interferes with the catalytic activity of topoisomerase I.

Furthermore, certain substituted 9-aminoacridines have been shown to stabilize the covalent complex formed between topoisomerase I and DNA. nih.gov This action traps the enzyme on the DNA at the point of cleavage, preventing the re-ligation of the DNA strand. However, studies using RNA interference have indicated that this stabilization of the topoisomerase I-DNA adduct does not always contribute to the compound's cytotoxicity, suggesting that some derivatives may act as "non-lethal poisons" of this particular enzyme. nih.gov

The most prominent and clinically relevant mechanism of action for many anticancer acridine derivatives is the inhibition of topoisomerase II. nih.gov Rather than being simple catalytic inhibitors, these compounds function as "topoisomerase II poisons". nih.govnih.govresearchgate.net This poisoning mechanism does not block the enzyme's ability to cleave DNA; instead, it prevents the subsequent step of re-sealing the double-strand break. nih.gov

The process unfolds as follows:

Formation of the Cleavable Complex: Topoisomerase II creates a double-strand break in the DNA and forms a transient covalent bond between a tyrosine residue in the enzyme and the 5' end of the broken DNA. This intermediate is known as the "cleavable complex". nih.gov

Drug Stabilization: The acridine compound intercalates into the DNA at or near the site of the break and interacts with the enzyme-DNA complex. researchgate.net

Inhibition of Re-ligation: This interaction stabilizes the cleavable complex, effectively trapping the enzyme on the DNA. nih.govnih.gov

Generation of DNA Damage: The persistence of these protein-linked double-strand breaks is highly toxic to the cell. When a replication fork collides with this stabilized complex, it leads to permanent and lethal DNA damage, triggering downstream events like cell cycle arrest and apoptosis. nih.gov

The well-studied anticancer agent Amsacrine, an acridine derivative, exemplifies this mechanism. It potently stimulates the formation of topoisomerase II-DNA complexes, and its cytotoxic effects are directly correlated with this ability. nih.govpnas.orgtmu.edu.tw

Table 1: Mechanisms of Topoisomerase Inhibition by Acridine Derivatives
EnzymeMechanism TypeMolecular ActionCellular Outcome
Topoisomerase IInhibition/Non-lethal PoisoningBinds to DNA, interfering with enzyme activity; can stabilize the Topo I-DNA covalent complex without inducing cell death. mdpi.comnih.govInterference with DNA relaxation; minimal contribution to cytotoxicity. nih.gov
Topoisomerase IIEnzyme PoisoningStabilizes the covalent Topo II-DNA "cleavable complex," preventing DNA re-ligation. nih.govnih.govAccumulation of toxic, protein-linked DNA double-strand breaks, leading to apoptosis. nih.govnih.gov

DNA intercalation is a cornerstone of the mechanism by which 9-(methylamino)acridine and its analogs inhibit topoisomerases. The planar, aromatic ring system of the acridine core is chemically suited to slip between the base pairs of the DNA double helix. researchgate.net

This intercalation serves several functions in topoisomerase poisoning:

Anchoring: It acts as a DNA anchor, positioning the rest of the molecule, including its side chains, to interact effectively with the topoisomerase-DNA complex. researchgate.net

Structural Distortion: The insertion of the acridine molecule locally unwinds and lengthens the DNA helix, which can influence the binding and cleavage activity of the enzyme.

Complex Stabilization: Intercalation at the site of DNA cleavage is a critical factor in stabilizing the ternary drug-DNA-enzyme complex, which is the hallmark of topoisomerase poisoning. nih.gov

While intercalation is necessary, it is not the sole determinant of activity. The nature and position of side chains on the acridine ring are crucial for the potency and selectivity of topoisomerase II poisoning, indicating that specific interactions with the enzyme are also essential. researchgate.net

Inhibition of Other Enzymes Involved in Cellular Processes

Beyond topoisomerases, the chemical scaffold of acridine allows for interaction with other significant enzymatic targets.

The broader class of acridine compounds has been associated with the inhibition of various protein kinases. These enzymes play a central role in cellular signaling pathways that control growth, differentiation, and survival. However, specific, detailed mechanisms for the direct inhibition of protein kinases by this compound itself are not extensively documented in the scientific literature. The activity observed in various derivatives suggests that the acridine scaffold can be adapted to target the ATP-binding pocket of certain kinases, but further research is required to fully elucidate this potential.

Telomerase is a reverse transcriptase that maintains the length of telomeres—the protective caps (B75204) at the ends of chromosomes. In most cancer cells, telomerase is highly active, enabling replicative immortality. Acridine derivatives have been rationally designed as potent telomerase inhibitors. nih.gov

The primary mechanism of telomerase inhibition by these compounds involves the stabilization of G-quadruplex structures. nih.govnih.gov Telomeric DNA is rich in guanine (B1146940) and can fold into these four-stranded secondary structures.

The process of inhibition is as follows:

G-Quadruplex Formation: The single-stranded G-rich overhang of telomeric DNA folds into a G-quadruplex.

Ligand Stabilization: The planar acridine derivative stacks on top of the terminal G-quartet of the quadruplex, stabilizing the structure. nih.govnih.gov

Telomerase Blocking: This stabilized G-quadruplex acts as a physical barrier, preventing the telomerase enzyme from binding to the end of the telomere and adding new telomeric repeats. nih.gov

Compounds like the trisubstituted acridine BRACO-19 have been shown to bind to telomeric DNA, induce a quadruplex conformation, and displace protective proteins, ultimately leading to telomere shortening and growth arrest in cancer cells. nih.gov

Table 2: Summary of Other Enzyme Inhibition Mechanisms
Enzyme TargetInhibition MechanismKey Molecular Interaction
Protein KinasesPotential Catalytic InhibitionGeneral association with the acridine class; specific mechanisms for this compound are not well-defined.
TelomeraseIndirect Inhibition via DNA StructureStabilization of G-quadruplex structures in telomeric DNA, blocking enzyme access. nih.govnih.gov

Classification of Enzyme Inhibition Modes (Competitive, Non-Competitive, Uncompetitive)

Enzyme inhibitors are classified based on how they interact with the enzyme and the enzyme-substrate complex. This interaction affects the enzyme's kinetic parameters, specifically the maximum velocity (Vmax) and the Michaelis constant (Km).

Competitive Inhibition: The inhibitor resembles the substrate and binds directly to the active site of the enzyme, preventing the actual substrate from binding. This form of inhibition can be overcome by increasing the substrate concentration. In competitive inhibition, the Vmax remains unchanged, but the apparent Km is increased.

Non-Competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic efficiency. The inhibitor can bind to either the free enzyme or the enzyme-substrate complex. In this mode, the Vmax is decreased, while the Km remains unchanged.

Uncompetitive Inhibition: The inhibitor binds exclusively to the enzyme-substrate (ES) complex, not to the free enzyme. This type of inhibition is more effective at high substrate concentrations. Uncompetitive inhibition leads to a decrease in both Vmax and Km.

Mixed Inhibition: This is a common type of inhibition where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often with different affinities. Mixed inhibitors affect both the Vmax (decreases) and the Km (can increase or decrease).

Kinetic studies on specific derivatives of 9-aminoacridine provide concrete examples of these inhibition modes. For instance, a study on 9-bis(benzyloxy)phosphoryl-9,10-dihydroacridine, a derivative of the acridine family, demonstrated a mixed type of inhibition against butyrylcholinesterase (BChE). frontiersin.org Graphical analysis using Lineweaver-Burk plots, which are double reciprocal representations of enzyme kinetics, showed changes in both Km and Vmax, a characteristic of mixed inhibition. frontiersin.org

Inhibition ModeEffect on VmaxEffect on KmDescription
Competitive UnchangedIncreasesInhibitor binds to the active site, competing with the substrate.
Non-Competitive DecreasesUnchangedInhibitor binds to an allosteric site, affecting catalysis but not substrate binding.
Uncompetitive DecreasesDecreasesInhibitor binds only to the enzyme-substrate complex.
Mixed DecreasesIncreases or DecreasesInhibitor binds to both the free enzyme and the enzyme-substrate complex.

This table provides a general overview of enzyme inhibition modes.

For the 9-bis(benzyloxy)phosphoryl-9,10-dihydroacridine derivative, specific kinetic parameters were determined, quantifying its mixed-inhibition profile against BChE. frontiersin.org

CompoundEnzyme TargetInhibition ModeKi (Competitive component)αKi (Non-competitive component)
9-bis(benzyloxy)phosphoryl-9,10-dihydroacridineButyrylcholinesterase (BChE)Mixed2.22 ± 0.19 µM11.5 ± 0.9 µM

Data from a kinetic study on a 9-substituted dihydroacridine derivative, illustrating a mixed inhibition mechanism. frontiersin.org

In the context of topoisomerase inhibition, many acridine derivatives act as "poisons" rather than classical enzyme inhibitors. nih.govacs.org They function by intercalating into DNA and stabilizing the transient enzyme-DNA cleavage complex. nih.govnih.gov This action prevents the re-ligation of the DNA strand, leading to DNA damage and cell death. nih.gov This mechanism does not fit neatly into the competitive, non-competitive, or uncompetitive models, as the primary target is the DNA-enzyme complex rather than the enzyme alone. mdpi.com

Structure Activity Relationship Sar Principles of 9 Methylamino Acridine Derivatives

Influence of Substituents at the 9-Position on Biological Activity

The substituent at the 9-position of the acridine (B1665455) ring plays a pivotal role in determining the biological profile of these compounds. While the parent compound is 9-(Methylamino)acridine, a vast number of analogues feature a substituted anilino group at this position, forming the well-studied 9-anilinoacridines. Quantitative structure-activity relationship (QSAR) studies have been instrumental in elucidating the impact of these substituents.

Research has shown that the electronic properties of substituent groups are a significant factor influencing antitumor activity. For a large series of 9-anilinoacridine (B1211779) derivatives, electron-releasing substituents were generally found to be important for activity. nih.gov However, the most critical factor determining the potency of these drugs was the steric influence of groups at various positions on the 9-anilinoacridine skeleton. nih.gov This suggests that the size and shape of the molecule are crucial for its interaction with biological targets, such as DNA and topoisomerase enzymes. nih.gov

Specific substitutions have been shown to dramatically alter anticancer activity. For instance, the introduction of a methoxy (B1213986) group at the 2-position of the acridine ring, combined with a bulky trifluoromethyl (CF3) group at the 3'-position of the phenyl ring, resulted in a compound with potent activity against lung (A-549) and cervical (HeLa) cancer cell lines. arabjchem.orgresearchgate.net This highlights the synergistic effect of substitutions on both the acridine and the 9-anilino moieties. The presence of an electron-releasing group at the 2-position of the acridine ring appears to enhance anticancer activity. researchgate.net

Furthermore, the nature of the amino acid side chain attached at the 9-position also significantly influences cytotoxicity. Studies on 9-acridinyl amino acid derivatives have identified compounds with IC50 values comparable to or even lower than the established chemotherapeutic agent amsacrine. rsc.org For example, certain derivatives demonstrated particular effectiveness against the A549 lung cancer cell line. rsc.org

The following table summarizes the cytotoxic effects of selected 9-aminoacridine (B1665356) derivatives, illustrating the impact of substitutions on their anticancer activity.

CompoundSubstitutionCell LineCTC50 (µg/mL)
7 Unsubstituted 9-anilinoacridineA-549 (Lung)36.25
HeLa (Cervical)31.25
9 2-methoxy on acridine, 3'-CF3 on phenylA-549 (Lung)18.75
HeLa (Cervical)13.75

Impact of Side Chain Structure and Length on DNA Binding and Enzyme Inhibition

The side chain attached to the 9-amino group is a critical determinant of the pharmacological properties of acridine derivatives, profoundly influencing their interaction with DNA and their ability to inhibit key cellular enzymes like topoisomerase. The structure, length, and flexibility of this side chain can modulate the binding affinity and mode of interaction with the DNA double helix.

Studies on nitro-9-aminoacridine derivatives have demonstrated that the length of the dimethylaminoalkyl side chain has a significant effect on the compound's interaction with DNA. nih.gov Specifically, for 1-nitro derivatives, a longer side chain of five carbon atoms resulted in the greatest Cotton effect when bound to DNA, indicating a stronger or more specific interaction. nih.gov In contrast, the 2-nitro derivatives did not exhibit this effect, underscoring the interplay between the side chain and the substitution pattern on the acridine ring. nih.gov

The side chain also plays a crucial role in the inhibition of topoisomerase II, a key enzyme in DNA replication and a major target for many anticancer drugs. The introduction of an alkylating N-mustard residue at the C4 position of the acridine chromophore, linked by spacers of varying lengths (O-ethyl, O-propyl, or O-butyl), resulted in highly potent cytotoxic agents against various human leukemia and solid tumor cell lines. nih.gov These compounds were found to act as DNA cross-linking agents rather than direct topoisomerase II inhibitors, demonstrating how the side chain can introduce novel mechanisms of action. nih.gov

The following table presents data on the topoisomerase IIB inhibitory activity of selected acridine derivatives, highlighting the influence of the side chain structure.

CompoundDescriptionTopoisomerase IIB IC50 (µM)
8 Acridine-triazole derivative0.52
9 Acridine-triazole derivative0.86
10 Phenytoin-acridine derivative2.56
Doxorubicin Reference drug0.83

Correlation of Lipophilicity with Intercalation and Biological Activity

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a fundamental physicochemical property that governs the absorption, distribution, metabolism, and excretion (ADME) of drug molecules. For this compound derivatives, lipophilicity plays a complex role in their ability to intercalate into DNA and exert their biological effects.

Interestingly, while hydrophobicity is a significant factor, it is not always the dominant influence on the in vivo potency of 9-anilinoacridine antitumor agents. nih.gov A comparative QSAR analysis of 9-anilinoacridines revealed a notable lack of hydrophobic interactions in their activity, from DNA binding to cellular effects and in vivo studies in mice. nih.gov This suggests that while a baseline level of lipophilicity is required for membrane passage and initial DNA interaction, other factors such as electronic and steric effects may play a more dominant role in determining the ultimate biological response.

The impact of lipophilicity can also be context-dependent, varying with the specific biological activity being assessed. For instance, in the context of antimalarial activity, an increase in lipophilicity through the esterification of N-(9-acridinyl) amino acid derivatives was found to lead to lower activity. mdpi.com This indicates that an optimal balance of lipophilicity is required, and excessive hydrophobicity can be detrimental to the therapeutic efficacy against certain pathogens.

The following table illustrates the relationship between the nature of the side chain in AHMA-ethylcarbamate derivatives and their in vitro cytotoxicity, which can be influenced by lipophilicity.

Compound R GroupHT-29 IC50 (µM)HONE-1 IC50 (µM)TSGH IC50 (µM)Hep-G2 IC50 (µM)DBTRG IC50 (µM)
H 0.50.10.30.55.0
Me 0.50.10.60.10.5
(CH2)2Me 0.40.030.41.00.8
(CH2)16Me 435.0506.450
NH(CH2)2NMe2 2.50.93.23.44.0
NH(CH2)3NMe2 4.03.84.03.25.0

*Data extracted from a study on 3-(9-acridinylamino)-5-hydroxymethylaniline (AHMA) derivatives.

Stereochemical Considerations in Drug-Biomolecule Recognition

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the interaction between a drug and its biological target. For this compound derivatives, the planar nature of the acridine ring system is a key feature for DNA intercalation. However, the introduction of chiral centers, typically in the side chain at the 9-position, can lead to stereoisomers (enantiomers or diastereomers) that may exhibit different biological activities.

The chiral recognition of a drug by a biomolecule, such as DNA or an enzyme, arises from the specific three-dimensional interactions between the drug and the chiral environment of the target. Even subtle differences in the spatial orientation of functional groups can lead to significant variations in binding affinity and biological response.

While specific studies on the stereochemistry of this compound itself are limited, research on related 9-aminoacridine derivatives provides insights into the importance of stereochemical factors. For instance, the binding of 9-aminoacridine to DNA can occur through an asymmetric intercalative mode. This asymmetry in binding could be a crucial factor in the biological outcomes, such as the induction of frameshift mutations.

The development of chiral derivatives of 9-aminoacridine, for example, by incorporating amino acids or other chiral moieties in the side chain, introduces stereocenters that can influence their interaction with DNA and proteins. The differential activity of enantiomers of a drug is a well-established principle in pharmacology, and it is plausible that stereoisomers of this compound derivatives would also exhibit stereoselective biological effects. However, detailed studies elucidating the specific stereochemical requirements for optimal activity in this class of compounds are an area for further investigation.

In Vitro Biological Efficacy and Molecular Mechanisms Non Clinical

Anticancer Activity in Cell Lines

The anticancer properties of 9-aminoacridine (B1665356) derivatives have been extensively studied, revealing their potential as cytotoxic agents against various cancer cell lines. While specific data for 9-(Methylamino)acridine is limited in the available scientific literature, research on closely related 9-aminoacridine compounds provides significant insights into its probable efficacy and mechanisms of action.

Derivatives of 9-aminoacridine have demonstrated significant cytotoxic effects across a range of human cancer cell lines. For instance, certain 9-anilinoacridine (B1211779) derivatives have shown potent activity against lung carcinoma (A-549) and cervical cancer (HeLa) cell lines. arabjchem.org In one study, a specific derivative exhibited a half-maximal cytotoxic concentration (CTC50) of 18.75 µg/ml against A-549 cells and 13.75 µg/ml against HeLa cells. arabjchem.org Another related compound showed CTC50 values of 36.25 µg/ml and 31.25 µg/ml against the same cell lines, respectively. arabjchem.org

Furthermore, various 9-substituted acridines have been evaluated for their antiproliferative properties. nih.gov The inhibitory concentrations (IC50) of these derivatives highlight their potential as anticancer agents. nih.gov For example, 9-phenoxyacridines and 9-(phenylthio)acridines displayed moderate cytotoxicity against mouse leukemia L1210 and human leukemic HL-60 cells. nih.gov A particularly potent derivative, 3-(9-acridinylamino)-5-(hydroxymethyl)aniline (AHMA), exhibited significant antitumor efficacy both in laboratory cultures and in animal models. nih.gov

The following table summarizes the cytotoxic activity of various 9-aminoacridine derivatives against different cancer cell lines. It is important to note that these are not values for this compound but for structurally related compounds.

CompoundCancer Cell LineCytotoxicity MetricValueReference
9-Anilinoacridine derivative 1A-549 (Lung Carcinoma)CTC5018.75 µg/ml arabjchem.org
9-Anilinoacridine derivative 1HeLa (Cervical Cancer)CTC5013.75 µg/ml arabjchem.org
9-Anilinoacridine derivative 2A-549 (Lung Carcinoma)CTC5036.25 µg/ml arabjchem.org
9-Anilinoacridine derivative 2HeLa (Cervical Cancer)CTC5031.25 µg/ml arabjchem.org
N-(acridin-9-yl)-N-(2-substituted benzoyl) derivative (APZ7)MCF-7 (Breast Cancer)IC5046.402 µg/ml benthamdirect.com
N-(acridin-9-yl)-N-(2-substituted benzoyl) derivative (AP10)MCF-7 (Breast Cancer)IC5059.42 µg/ml benthamdirect.com

A primary mechanism through which 9-aminoacridine derivatives exert their anticancer effects is by inducing programmed cell death, or apoptosis, and by interfering with the normal progression of the cell cycle. arabjchem.orgfrontiersin.org These compounds are known to arrest the cell cycle at various phases, thereby preventing cancer cell proliferation. frontiersin.org

For instance, studies on 9-aminoacridine-based drugs have shown that they can lead to cell cycle arrest and the subsequent induction of apoptosis. frontiersin.org The planar structure of the acridine (B1665455) ring allows it to intercalate between the base pairs of DNA, a mechanism that can trigger cellular pathways leading to apoptosis. arabjchem.org

Furthermore, the mechanism of action for these anticancer agents has been linked to effects on critical signaling pathways such as PI3K/AKT/mTOR, NF-κB, and p53, all of which are pivotal in regulating cell survival and death. frontiersin.org One study highlighted that a 9-aminoacridine derivative triggers apoptosis by halting the cell cycle in the S phase. benthamdirect.com

Antimicrobial Activity in Microorganism Strains

Beyond their anticancer properties, 9-aminoacridine and its derivatives have a long history of use as antimicrobial agents.

9-Aminoacridine (9-AA) has demonstrated notable antibacterial activity, particularly against multidrug-resistant bacteria. nih.gov A key mechanism of its antibacterial action is the interaction with bacterial DNA. nih.gov This interaction can disrupt essential cellular processes such as DNA replication and transcription.

A significant finding is the ability of 9-AA to disrupt the proton motive force (PMF) in bacteria like Klebsiella pneumoniae. nih.gov The PMF is crucial for generating ATP, the primary energy currency of the cell, as well as for powering transport across the cell membrane and flagellar movement. By disrupting the PMF, 9-AA effectively cripples the energy metabolism of the bacterial cell, leading to its death. nih.gov

The table below presents the minimum inhibitory concentrations (MICs) of 9-aminoacridine against various pathogenic bacteria.

Bacterial StrainMIC (µg/mL)Reference
Klebsiella pneumoniae8 - 16 nih.gov
Escherichia coliNot specified researchgate.net
Staphylococcus aureusNot specified researchgate.net
Streptococcus faecalisNot specified researchgate.net

Molecular Pathways and Cellular Targets beyond DNA/Topoisomerases

The biological activities of 9-aminoacridine and its derivatives are not solely dependent on their interaction with DNA and topoisomerase enzymes. Emerging research has identified other molecular pathways and cellular targets.

One novel mechanism of action for 9-aminoacridines is the selective downregulation of regulatory T cell (Treg) functions through the transcription factor FoxP3. nih.gov Tregs play a crucial role in suppressing the immune system, and in the context of cancer, they can inhibit antitumor immunity. By interfering with the DNA-binding activity of FoxP3, certain 9-aminoacridines can abrogate the suppressive function of Tregs, thereby potentially enhancing the body's own immune response against cancer cells. nih.gov

Another important cellular process targeted by 9-aminoacridine (9-AA) is ribosome biogenesis. nih.gov Ribosomes are essential for protein synthesis, and their production is a highly regulated and energy-intensive process. 9-AA has been shown to inhibit both the transcription and processing of ribosomal RNA (rRNA), the catalytic component of ribosomes. nih.gov By disrupting ribosome biogenesis, 9-AA can effectively halt the production of proteins necessary for cell growth and proliferation, contributing to its anticancer effects. nih.gov This targeting of ribosome biogenesis represents a significant mechanism of action that is independent of direct DNA damage or topoisomerase inhibition.

Furthermore, the effects of 9-aminoacridine derivatives on various signal transduction pathways, such as the MAPK/ERK pathway and cAMP-dependent pathways, are areas of ongoing investigation to fully elucidate their complex mechanisms of action. frontiersin.org

Methodological Advancements in the Study of 9 Methylamino Acridine

Development of Analytical Detection Methods

The analytical detection of acridine (B1665455) derivatives, including 9-(Methylamino)acridine, often leverages their inherent fluorescent properties. Methodological advancements have focused on enhancing sensitivity and selectivity, particularly within complex biological matrices. One prominent strategy involves pre-column derivatization for high-performance liquid chromatography (HPLC). For instance, novel acridine-based derivatizing agents, such as acridine-9-N-acetyl-N-hydroxysuccinimide (AAHS), have been synthesized to label amino compounds. rsc.org This approach allows for the rapid and quantitative formation of stable, highly fluorescent amides that can be easily detected. rsc.org

The derivatization reaction with agents like AAHS is typically rapid, occurring in either non-aqueous acetonitrile (B52724) or a buffered aqueous-organic solution (e.g., borate (B1201080) buffer at pH 8.0–9.0 in 40% v/v acetonitrile). rsc.org The resulting derivatives exhibit strong fluorescence with emission maxima around 435 nm when excited at approximately 404 nm. rsc.org Such methods provide a sensitive and robust framework for the quantification of compounds containing amino groups, a principle that is directly applicable to the detection of this compound. Further analytical techniques for acridine compounds include spectrophotometry and various mass spectrometry methods, which are essential for structural confirmation and quantification. mdpi.comresearchgate.net

Application as Fluorescent Probes in Biomedical Imaging and Diagnostics

The planar, heterocyclic structure of the acridine ring system makes it an excellent scaffold for the development of fluorescent probes used in biomedical imaging and diagnostics. Derivatives of 9-aminoacridine (B1665356) are particularly noteworthy for their ability to interact with biological macromolecules like DNA and proteins, often resulting in significant changes to their fluorescence properties. nih.gov This "light-up" characteristic, where a probe is weakly fluorescent in solution but becomes highly fluorescent upon binding to a target, is ideal for reducing background signal and enhancing imaging contrast. nih.gov For example, certain N-aryl-9-amino-substituted acridizinium derivatives exhibit a 10- to 50-fold increase in fluorescence intensity upon binding to calf thymus DNA or bovine serum albumin. nih.gov

The utility of 9-aminoacridine-based probes extends to the visualization of cellular structures and dynamic processes. The parent compound, 9-aminoacridine, has been used as a fluorescent probe to investigate the electrical diffuse layer associated with mitochondrial membranes, demonstrating its sensitivity to the local ionic environment. nih.gov The fluorescence of 9-aminoacridine is quenched in low-cation environments typical of mitochondrial membranes, and this quenching is reversed by the addition of salts, with the effect being dependent on the valency of the cation. nih.gov This property allows it to serve as a convenient sensor for the behavior of cations at the membrane surface. nih.gov Furthermore, modifying the 9-amino group, as in 10-N-nonyl acridine orange, can impart specificity for certain lipids, enabling the visualization of specific domains within cell membranes, such as those rich in cardiolipin (B10847521) in Escherichia coli. asm.org These examples highlight the versatility of the 9-aminoacridine core structure in creating targeted probes for cellular imaging and diagnostics.

Integration of Biophysical Techniques for Comprehensive Interaction Analysis

A comprehensive understanding of how this compound and related compounds interact with biological targets is achieved through the integration of various biophysical techniques. These methods provide detailed insights into the binding modes, affinity, and thermodynamics of these interactions, which are crucial for rational drug design and the development of diagnostic tools.

Spectroscopic techniques are fundamental to this analysis. UV-Visible absorption spectroscopy is used to observe changes in the electronic structure of the acridine molecule upon binding to macromolecules like DNA. Typically, intercalation of the acridine ring between DNA base pairs results in hypochromism (a decrease in absorbance intensity) and a bathochromic shift (a red shift in the wavelength of maximum absorbance), confirming an intimate association. nih.govkoreascience.kr

Steady-state and time-resolved fluorescence spectroscopy offer further details on the binding mechanism. The intrinsic fluorescence of 9-aminoacridine derivatives is often quenched upon intercalation into DNA, a phenomenon that can be used to calculate binding constants (K) and the number of binding sites (n). nih.govnih.gov This static quenching mechanism is confirmed by lifetime measurements, which show no change in the fluorescence lifetime of the bound molecule. nih.gov

To elucidate the thermodynamic driving forces behind the binding, Isothermal Titration Calorimetry (ITC) is employed. ITC directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding enthalpy (ΔH). From this, the binding free energy (ΔG) and entropy (TΔS) can be calculated. Studies on N-substituted acridine-9-amines interacting with DNA have shown the process to be primarily enthalpy-driven. nih.gov Additional techniques such as DNA melting studies, where an increase in the melting temperature (Tm) of DNA indicates stabilization by the bound ligand, and viscosity measurements help to distinguish between intercalative and groove-binding modes. researchgate.net

Table 1: Biophysical Data for the Interaction of N-Substituted Acridine-9-Amines with Calf Thymus DNA (CT-DNA)
TechniqueParameterObserved Value/EffectReference
UV-Vis SpectrophotometrySpectral ShiftRed shift and significant hypochromic effects nih.gov
Fluorescence SpectroscopyBinding Constant (log(KA))2.59 to 5.50 nih.gov
Fluorescence SpectroscopyQuenching MechanismStatic quenching nih.gov
Thermal DenaturationMelting Temperature (ΔTm)Small increase (e.g., 4 ± 0.2°C for 9-phenyl acridine) researchgate.net
Table 2: Thermodynamic Parameters for N-Substituted Acridine-9-Amine-DNA Complex Formation Determined by Isothermal Titration Calorimetry (ITC)
ParameterValue Range (kcal·mol-1)InterpretationReference
Free Energy Change (ΔG)-7.51 to -6.75Spontaneous binding process nih.gov
Enthalpy Change (ΔH)-11.58 to -3.83Enthalpy-driven (exothermic) process nih.gov
Entropy Change (TΔS)-4.83 to 3.68Variable contribution to binding nih.gov

Concluding Remarks and Future Research Directions

Current Challenges in 9-(Methylamino)acridine Research

Despite decades of study, significant hurdles remain in fully elucidating and optimizing the therapeutic potential of this compound and its analogs. A primary challenge lies in moving beyond the classical understanding of their mechanism of action. For a long time, the biological effects of acridines were predominantly attributed to their ability to intercalate into DNA. nih.gov However, this model does not fully account for the diverse activities observed, suggesting that a singular focus on DNA intercalation is insufficient to explain their biological profiles. nih.gov

A major challenge in the development of 9-aminoacridine (B1665356) derivatives as therapeutic agents is achieving target selectivity and managing toxicity. nih.gov For instance, while certain compounds show promise in cancer immunotherapy by downregulating the FoxP3 transcription factor in regulatory T cells (Tregs), they often exhibit toxicity toward beneficial effector T cells as well. nih.gov The inherent DNA-intercalating property of the acridine (B1665455) scaffold complicates mechanistic studies, making it difficult to distinguish between effects caused by specific molecular interactions and those resulting from general DNA binding. nih.gov Furthermore, the toxicity profiles of acridine derivatives can be highly variable, adding another layer of complexity to their development. frontiersin.org

The chemical stability of the 9-aminoacridine structure also presents a challenge, as these compounds can be susceptible to hydrolysis. clockss.org From a drug design perspective, establishing clear structure-activity relationships (SAR) has proven difficult. Research into antiviral applications, for example, has revealed that activity is dependent on a complex interplay of substitutions at the 9-position and the pattern of halogenation on the acridine core, with few generalizable trends to guide rational design. nih.gov

Emerging Avenues for Derivative Design and Synthesis

In response to the existing challenges, researchers are exploring innovative synthetic strategies to generate novel 9-aminoacridine derivatives with improved efficacy and specificity. Established methods like the Ullmann-Goldberg reaction provide a robust foundation for creating a diverse library of analogs. nih.govarabjchem.org Building on this, medicinal chemists are venturing into more complex structural modifications.

Emerging strategies include:

Scaffold Modification: The design of aza-acridine derivatives, where a carbon atom in the acridine ring is replaced with nitrogen, represents a significant modification of the core structure to explore new biological activities. mdpi.com

Multi-site Substitution: Moving beyond simple substitution at the 9-position, the synthesis of 3,9-disubstituted acridines is being pursued. nih.gov This approach allows for the creation of molecules with more complex three-dimensional shapes, potentially enabling them to interact with novel biological targets such as G-quadruplex DNA. nih.gov

Advanced Conjugation Techniques: The use of modern synthetic methods like "click" chemistry is opening new doors for creating highly specialized derivatives. mdpi.com A notable example is the conjugation of acridine with cobalt bis(dicarbollide) to produce boron-containing compounds intended for use in boron neutron capture therapy (BNCT). mdpi.com

High-Throughput Synthesis: Methodologies such as solid-phase organic synthesis (SPOS) are being employed to rapidly generate libraries of compounds like 9-anilinoacridine (B1211779) peptidyls, accelerating the discovery of new anticancer candidates. ariel.ac.il

These evolving synthetic approaches are crucial for developing next-generation compounds that can overcome the limitations of simpler 9-aminoacridine structures.

Synthetic StrategyDescriptionPotential Advantage
Scaffold Modification Altering the core heterocyclic ring system (e.g., aza-acridines). mdpi.comAccess to novel chemical space and potentially different biological targets.
Multi-site Substitution Creating derivatives with substituents at multiple positions (e.g., 3,9-disubstitution). nih.govEnhanced target specificity and interaction with complex structures like G-quadruplex DNA.
Click Chemistry Conjugation Attaching novel functional moieties (e.g., boron clusters) using highly efficient reactions. mdpi.comDevelopment of agents for specialized therapeutic modalities like BNCT.
Solid-Phase Synthesis Employing solid-phase techniques for rapid library generation. ariel.ac.ilAccelerated discovery of lead compounds through high-throughput screening.

Prospects for Novel Biological Applications and Mechanistic Discoveries

The future of this compound research is poised for significant discoveries, both in terms of novel therapeutic applications and a more profound understanding of its molecular mechanisms. While the primary focus remains on anticancer activity through mechanisms like topoisomerase inhibition, the field is expanding into new and exciting territories. frontiersin.orgmdpi.com

A highly promising new application is in the field of cancer immunotherapy . Recent studies have identified 9-aminoacridines that can functionally inhibit immunosuppressive regulatory T cells (Tregs) by targeting the transcription factor FoxP3. nih.gov This discovery opens a path for developing drugs that can enhance the body's own anti-tumor immune response. Such compounds could also serve as valuable research tools to assess the degree of Treg-mediated immune suppression in patient-derived samples. nih.gov

The repurposing of 9-aminoacridines for other diseases is another key prospect. Their potential as antiviral agents, particularly against viruses like SARS-CoV-2, is an active area of investigation. nih.govacs.org This line of research could lead to the development of broad-spectrum antiviral therapies based on the versatile acridine scaffold.

Furthermore, deeper mechanistic discoveries are expanding our understanding of how these molecules function at a cellular level. It has been shown that 9-aminoacridine can inhibit ribosome biogenesis by affecting both the transcription and subsequent processing of ribosomal RNA. nih.gov This finding reveals a mechanism of action that is distinct from, and complementary to, DNA intercalation and topoisomerase inhibition, suggesting that these compounds may disrupt cancer cell growth through multiple pathways. nih.gov Finally, non-therapeutic applications are also emerging, such as the use of acridine derivatives as specialized fluorescent indicators for measuring pH, showcasing the chemical versatility of the scaffold. nih.gov

Area of ProspectSpecific Application/DiscoverySignificance
Immunotherapy Inhibition of regulatory T cells (Tregs) via FoxP3 downregulation. nih.govA novel strategy to overcome tumor-induced immunosuppression and enhance anti-tumor immunity.
Antiviral Therapy Repurposing for activity against viruses such as SARS-CoV-2. nih.govacs.orgPotential for new broad-spectrum antiviral drugs.
Mechanistic Insight Inhibition of ribosome biogenesis. nih.govReveals a new cellular pathway targeted by acridines, offering additional mechanisms for their anticancer effects.
Novel Modalities Development of boronated acridines for Boron Neutron Capture Therapy (BNCT). mdpi.comApplication in a targeted radiation therapy for cancer.
Chemical Tools Use as fluorescence lifetime-based pH indicators. nih.govNon-therapeutic application based on the unique physicochemical properties of the acridine core.

Q & A

Basic: What are the common synthetic routes for preparing 9-(Methylamino)acridine, and how can reaction conditions be optimized for higher yields?

This compound is typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions starting from chloroacridine precursors. For example:

  • Chlorination and Amination : React 9-chloroacridine derivatives with methylamine under reflux conditions. Optimize solvent polarity (e.g., dimethylformamide) and temperature (80–100°C) to enhance substitution efficiency .
  • Catalytic Methods : Palladium-catalyzed Buchwald-Hartwig amination can introduce the methylamino group with higher regioselectivity. Use ligands like XPhos and mild bases (e.g., KOtBu) to minimize side reactions .
  • Green Chemistry : Replace traditional chlorination agents (e.g., PCl5) with thionyl chloride (SOCl2) in solvent-free conditions to improve atom economy and reduce waste .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

Key methods include:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns and methylamino group integration. Aromatic protons in the acridine ring typically resonate at δ 7.5–9.0 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF MS can verify molecular weight (e.g., [M+H]+^+ at m/z 223.11) and detect impurities .
  • HPLC-PDA : Reverse-phase C18 columns with UV detection (λ = 254–360 nm) assess purity (>95%). Adjust mobile phase (acetonitrile/water with 0.1% TFA) to resolve degradation products .
  • TLC Monitoring : Use silica plates and chloroform/methanol (9:1) to track reaction progress .

Advanced: How do structural modifications at the methylamino group influence the biological activity of this compound, particularly in nucleic acid interactions?

The methylamino group enhances DNA intercalation and topoisomerase inhibition:

  • Electron-Donating Effects : The -NHCH3 group increases electron density, strengthening π-π stacking with DNA base pairs. Methylation reduces steric hindrance compared to bulkier substituents .
  • Protonation at Physiological pH : The amino group (pKa ~7.5) remains protonated, facilitating electrostatic interactions with phosphate backbones .
  • Derivatization : Replace methyl with fluorinated alkyl chains (e.g., -NHCF3) to improve lipophilicity and blood-brain barrier penetration for CNS-targeted therapies .

Advanced: What strategies can resolve contradictions in reported biological activity data for this compound derivatives across different studies?

Address variability via:

  • Standardized Assay Conditions : Use identical cell lines (e.g., HeLa for cytotoxicity) and culture media to minimize batch effects. Validate purity with orthogonal methods (HPLC + NMR) .
  • Structural Verification : Confirm substituent positions (e.g., methylamino at C9) via X-ray crystallography or 2D-NMR (NOESY) to rule out regioisomeric impurities .
  • Meta-Analysis : Compare IC50 values under matched parameters (pH, temperature) using tools like Prism. Exclude studies with <95% compound purity .

Advanced: How can computational methods predict the binding affinity of this compound to DNA or target enzymes?

  • Molecular Docking : Use AutoDock Vina with DNA duplex (PDB: 1Z3F) or topoisomerase II (PDB: 3QX3) to model intercalation. Prioritize poses with ΔG < -8 kcal/mol .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of intercalated complexes. Monitor hydrogen bonds between -NHCH3 and guanine residues .
  • QSAR Models : Train models on acridine derivatives’ logP and polar surface area to predict permeability and target engagement .

Basic: What are the key considerations in designing in vitro assays to evaluate the antimicrobial efficacy of this compound?

  • MIC Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include DMSO controls (<1% v/v) to avoid solvent toxicity .
  • Time-Kill Curves : Sample at 0, 4, 8, and 24 hours to distinguish bactericidal vs. bacteriostatic effects .
  • Cytotoxicity Screening : Parallel test on mammalian cells (e.g., HEK293) to calculate selectivity indices (SI = IC50 mammalian / MIC bacterial) .

Advanced: What are the challenges in scaling up the synthesis of this compound while maintaining high purity?

  • Continuous Flow Reactors : Replace batch processes with flow systems to improve heat/mass transfer and reduce reaction time (from 24h to 2h) .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate >99% pure product. Avoid prolonged storage in light to prevent photodegradation .
  • Byproduct Mitigation : Optimize stoichiometry (methylamine:chloroacridine = 1.2:1) and monitor intermediates via inline FTIR to suppress dimerization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.